Natural Enantiomeric Composition: (S)-Enantiomer Is Absent in Goat and Sheep Tissues, Making It the Essential Non-Natural Analytical Standard
In milk fat and subcutaneous adipose tissue of sheep and goat, 4-methyloctanoic acid (4-Me-8:0) was detected exclusively as the (R)-enantiomer; no (S)-enantiomer was found in any sample by enantioselective GC-MS on a 25% octakis(2,3,6-tri-O-ethyl)-γ-cyclodextrin column [1]. This was subsequently confirmed by Eibler et al. (2017), who verified that 4-Me-8:0 is (R)-enantiopure in goat and sheep tissues using lipase B-generated enantioenriched standards [2]. Consequently, the (S)-enantiomer serves as the obligatory non-natural enantiomer for method validation, serving as the negative control to confirm baseline enantiomeric resolution and to spike recovery experiments in food authentication workflows.
| Evidence Dimension | Enantiomeric composition in natural samples (goat/sheep milk, cheese, adipose tissue) |
|---|---|
| Target Compound Data | 0% (S)-4-Me-8:0 detected in all goat and sheep samples (enantiopure (R)-4-Me-8:0) |
| Comparator Or Baseline | (4R)-4-Methyloctanoic acid: 100% of detected 4-Me-8:0; (±)-4-Methyloctanoic acid (racemic): 50:50 mixture not found in nature |
| Quantified Difference | Enantiomeric excess (ee) of natural 4-Me-8:0 approaches 100% (R); (S)-enantiomer is undetectable in natural matrices |
| Conditions | Enantioselective GC-MS with 25% γ-TECD column; samples included goat milk (n=4), goat cheese (n=4), sheep milk (n=2), sheep cheese (n=4), and goat subcutaneous adipose tissue |
Why This Matters
For any laboratory performing enantioselective analysis of 4-alkyl-branched fatty acids in food or biological samples, the (S)-enantiomer is the only valid negative control and calibration standard, as the (R)-enantiomer and racemate cannot establish baseline separation or confirm method specificity for the non-natural enantiomer.
- [1] Kaffarnik, S., Preuß, S., & Vetter, W. (2015). High enantiomeric excess of the flavor relevant 4-alkyl-branched fatty acids in milk fat and subcutaneous adipose tissue of sheep and goat. Journal of Agricultural and Food Chemistry, 63(2), 469–475. DOI: 10.1021/jf505452u. View Source
- [2] Eibler, D., & Vetter, W. (2017). Enantioseparation and optical rotation of flavor-relevant 4-alkyl-branched fatty acids. Journal of Chromatography A, 1505, 87–95. DOI: 10.1016/j.chroma.2017.05.011. View Source
